Leucocrystal Violet

Vue d'ensemble

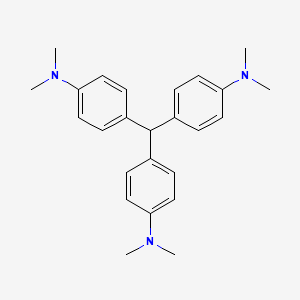

Description

Leucocrystal Violet, also known as the reduced form of Crystal Violet, is a colorless compound that is widely used in forensic science for the enhancement of latent bloodstains. It is a derivative of the triphenylmethane dye family and is known for its ability to produce a vivid violet color upon oxidation. This compound is particularly useful in forensic investigations due to its high sensitivity and specificity for bloodstains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Leucocrystal Violet is typically synthesized through the reduction of Crystal Violet. The process involves the use of reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction is carried out under controlled conditions to ensure complete reduction of the dye to its leuco form.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Crystal Violet is reduced using hydrogen peroxide in the presence of a catalyst. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound. The industrial process is designed to be efficient and cost-effective, ensuring high yields of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Leucocrystal Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to Crystal Violet, which occurs in the presence of oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Reduction: Sodium dithionite or zinc dust is used as the reducing agent in an acidic medium to convert Crystal Violet to this compound.

Substitution: Various nucleophiles can react with this compound under specific conditions to form substituted derivatives.

Major Products:

Oxidation: The major product of the oxidation reaction is Crystal Violet, which exhibits a vivid violet color.

Reduction: The reduction of Crystal Violet yields this compound, which is colorless.

Substitution: Substituted derivatives of this compound can be formed depending on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Forensic Science Applications

1. Enhancement of Bloodstains:

Leucocrystal Violet is primarily utilized in forensic science for the detection and enhancement of latent bloodstains. When applied to surfaces, LCV reacts with the heme group in blood, producing a deep violet color that enhances visibility for photographic documentation. This application is particularly valuable on porous and non-porous surfaces where bloodstains may not be easily visible .

2. Comparison with Other Enhancers:

A study compared LCV with other reagents like fluorescein and luminol for enhancing footwear impressions made in blood. The results indicated that while LCV was effective on light-colored surfaces, luminol provided better results on dark fabrics . This highlights LCV's specificity and effectiveness in certain scenarios.

3. Reactivity with Household Cleaners:

Research has shown that LCV can still react positively with blood even after being "cleaned" with various household products. This study tested 33 different cleaners and found that a small percentage produced false positives, indicating that LCV remains a reliable tool for detecting blood even after attempts to clean it up .

Environmental Applications

1. Wastewater Treatment:

this compound has been investigated for its potential in removing contaminants from wastewater. A novel biochar composite was developed to adsorb crystal violet from aqueous solutions, demonstrating significant efficiency in treating industrial wastewater contaminated with this dye . The study highlighted the mechanisms of adsorption, including electrostatic attraction and hydrogen bonding.

Biomedical Research Applications

1. Dosimetry:

LCV is used in micelle gel dosimeters for radiation dose measurement. Research indicates that LCV-based gels exhibit dose-rate dependence, which can be optimized for improved sensitivity in clinical dosimetry applications. These gels are particularly useful in radiotherapy settings where precise dose measurements are critical .

2. Aptamer Development:

In a novel approach, researchers have developed DNA aptamers that bind specifically to crystal violet, enhancing its potential as a fluorescent probe for biosensing applications. This method utilizes the light-up properties of the dye to create sensitive detection systems for various biological targets .

Summary of Findings

The diverse applications of this compound demonstrate its versatility across multiple scientific disciplines:

Mécanisme D'action

The mechanism of action of Leucocrystal Violet involves its oxidation to Crystal Violet in the presence of an oxidizing agent. The oxidized form, Crystal Violet, binds to proteins and other cellular components, producing a vivid violet color. This reaction is particularly useful in forensic science for the visualization of latent bloodstains.

Molecular Targets and Pathways:

Hemoglobin: this compound reacts with hemoglobin in blood, leading to the oxidation of the compound and the formation of Crystal Violet.

Cellular Proteins: Crystal Violet binds to cellular proteins, disrupting their structure and function, which is the basis for its antimicrobial properties.

Comparaison Avec Des Composés Similaires

Crystal Violet: The oxidized form of Leucocrystal Violet, known for its vivid violet color and antimicrobial properties.

Leucomalachite Green: Another leuco dye that is used in forensic science for the detection of bloodstains. It is similar to this compound but produces a green color upon oxidation.

Phenolphthalein: A pH indicator that is colorless in acidic conditions and turns pink in alkaline conditions. It is used in various analytical techniques and forensic applications.

Uniqueness: this compound is unique in its high sensitivity and specificity for bloodstains, making it an invaluable tool in forensic investigations. Its ability to produce a vivid violet color upon oxidation sets it apart from other leuco dyes, which may produce different colors.

Activité Biologique

Leucocrystal Violet (LCV) is a reduced form of the triphenylmethane dye Crystal Violet, primarily recognized for its applications in forensic science as a reagent for detecting bloodstains. This article explores the biological activity of LCV, focusing on its chemical properties, mechanisms of action, applications in forensic science, and relevant research findings.

This compound is a colorless compound that becomes intensely purple upon oxidation. The oxidation process occurs when LCV interacts with hemoglobin in blood, facilitated by hydrogen peroxide. This reaction is catalytic; hemoglobin is oxidized while LCV is reduced to its colored form. The overall reaction can be summarized as follows:

This property makes LCV particularly useful for enhancing the visibility of latent bloodstains on various surfaces, which is crucial in crime scene investigations.

Applications in Forensic Science

Enhancement of Bloodstains

LCV is widely used in forensic laboratories to visualize bloodstains that are not easily detectable. The dye's ability to produce a deep violet color upon reaction with blood enhances contrast for photographic documentation. Its application has been proven effective on both porous and non-porous surfaces, making it versatile for crime scene analysis .

Comparison with Other Reagents

Unlike luminol, which requires complete darkness to visualize reactions, LCV can be used in ambient light conditions, allowing for immediate documentation of evidence. This characteristic significantly improves the efficiency of crime scene investigations .

Case Studies and Experimental Results

-

Reactivity with Household Cleaners

A study investigated the reactivity of LCV with various household cleaning products to determine if they could interfere with blood detection. The study involved 33 different cleansers applied to five substrates (linoleum, porcelain tile, etc.) contaminated with defibrinated sheep's blood. Results indicated that while some cleaners produced false positives, a significant percentage did not affect LCV's ability to detect blood .Cleaner Type False Positive Duration Effective Detection Rate Great Value All Purpose 30 minutes 81.36% Clorox Bleach 60 minutes 81.36% Other Cleaners No effect 18.64% -

Safety and Efficacy

LCV has been noted for its relatively safe profile compared to other reagents used in forensic science. It does not pose significant health risks when handled appropriately and can be applied quickly to enhance evidence without extensive preparation . -

Fluorescence Properties

Research has shown that LCV exhibits fluorescence under specific conditions after oxidation, which can be utilized to enhance visualization further during forensic examinations .

Propriétés

IUPAC Name |

4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZWDJGLIYNYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060530 | |

| Record name | Leucogentian violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to very pale lavender powder; [IARC] | |

| Record name | Leucogentian violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-48-5 | |

| Record name | Leucocrystal Violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucogentian violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucocrystal Violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucogentian violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCO BASIC VIOLET 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBR3LR8FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does leucocrystal violet interact with blood to create a visible stain?

A1: this compound doesn't directly interact with blood itself. Instead, it reacts with hydrogen peroxide (H2O2) in the presence of a catalyst, such as the heme group found in hemoglobin. This reaction oxidizes LCV into crystal violet, creating a visible violet stain. []

Q2: Can other substances interfere with the this compound reaction for blood detection?

A2: Yes, certain substances can interfere with the LCV reaction. For instance, Ruhemann's Purple, the product of ninhydrin reacting with amino acids, can be decolorized under the acidic conditions of the LCV test, potentially leading to false negatives. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C25H31N3 and its molecular weight is 373.54 g/mol. []

Q4: How does the choice of material affect the effectiveness of this compound in enhancing bloodstains?

A4: Material composition plays a crucial role. For instance, cotton exhibits superior enhancement compared to other fabrics due to its chemical structure, which facilitates the LCV reaction. []

Q5: Can this compound be used on various surfaces for bloodstain enhancement?

A5: Yes, LCV can be effectively used on a range of surfaces for this purpose. Studies have demonstrated successful application on porous materials like paper and wood, semi-porous materials like painted drywall, and non-porous materials like plastic, glass, and metal. []

Q6: How does this compound compare to luminol for bloodstain enhancement, particularly regarding its impact on subsequent blood analysis?

A6: While both are used for bloodstain enhancement, LCV demonstrates a significant advantage over luminol. Studies show that LCV does not negatively affect blood group antigen detection, making it compatible with subsequent serological analysis. In contrast, luminol can significantly hinder accurate blood group analysis. []

Q7: Can this compound be used to detect other substances besides blood?

A7: Yes, LCV can detect various analytes by being incorporated into analytical methods. It can be used to determine inorganic phosphate in water, where it forms a colored complex with phosphate ions. This complex can then be quantified using spectrophotometry. []

Q8: Are there other applications of this compound beyond forensic science?

A8: Absolutely. LCV is utilized in radiochromic dosimeters, which measure radiation exposure. Upon irradiation, LCV in the dosimeter undergoes a color change proportional to the absorbed dose, enabling radiation quantification. [, , , ]

Q9: Has computational chemistry been used to study this compound?

A9: While specific computational studies on LCV itself are limited in the provided papers, computational approaches are commonly employed to study similar dyes and their reactions. Techniques like molecular modeling can provide valuable insights into molecular interactions and reaction mechanisms.

Q10: Are there any known structural analogs of this compound with improved properties for specific applications?

A10: Research has explored structural modifications to enhance LCV's properties. For example, tris(4-N,N-dimethylaminophenyl)methanethiol, a LCV analog, exhibits greater sensitivity to gamma radiation compared to LCV itself. []

Q11: How stable is this compound in solution, and what factors can affect its stability?

A11: LCV's stability in solution is influenced by various factors, including pH, temperature, and exposure to light and air. Research suggests that LCV's solubility plays a role in its dose rate-dependent sensitivity. []

Q12: Have any specific formulations been developed to improve the stability or performance of this compound in various applications?

A12: Yes, researchers have developed specific formulations to enhance LCV's efficacy. For example, incorporating LCV into micelle hydrogels significantly enhances its performance in 3D radiochromic dosimeters by controlling diffusion rates and improving image stability. [, ]

Q13: What analytical techniques are commonly used to quantify this compound and its oxidized form, crystal violet?

A13: Spectrophotometry is widely employed to quantify both LCV and crystal violet. This technique measures the absorbance or transmission of light through a solution at specific wavelengths, correlating it to the concentration of the analyte. [, , ]

Q14: Can this compound be used in combination with other analytical techniques for more complex analyses?

A14: Yes, LCV can be combined with techniques like high-performance liquid chromatography (HPLC). For instance, in analyzing residues of dyes like malachite green and crystal violet in fish, a method coupling solid-phase extraction with HPLC was developed. This method utilizes LCV's ability to be oxidized into a detectable form for sensitive quantification. [, , , , ]

Q15: What is known about the environmental impact and degradation of this compound?

A15: While the provided papers primarily focus on LCV's analytical applications, its environmental impact is an important consideration. Further research is needed to fully understand its degradation pathway and potential effects on ecosystems.

Q16: Are there any alternative compounds or methods that can be used in place of this compound for similar applications?

A16: Yes, alternatives exist depending on the specific application. For instance, other leuco dyes, such as leucomalachite green, are also used in radiochromic dosimeters. [, ] Additionally, other techniques like chemiluminescence (e.g., using luminol) are employed for bloodstain detection, although they may have limitations compared to LCV. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.